Saralasin TFA Salt is a synthetic peptide that serves as a potent antagonist of the angiotensin II receptor. It is particularly noted for its role in cardiovascular research, where it is utilized to study the effects of angiotensin II on blood pressure and vascular resistance. The compound is derived from the natural peptide angiotensin II, with modifications that enhance its receptor-binding affinity and antagonistic properties.
Source: Saralasin TFA Salt is synthesized in laboratories, often used in pharmacological studies related to hypertension and other cardiovascular conditions. The TFA (trifluoroacetic acid) salt form enhances its solubility and stability for experimental applications.
Classification: It falls under the category of peptide hormones and specifically functions as an angiotensin II receptor antagonist. Its structural modifications allow it to inhibit the biological effects of angiotensin II, which is crucial in regulating blood pressure and fluid balance.
The synthesis of Saralasin TFA Salt typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This method allows for the sequential addition of amino acids to a growing chain while anchored to a solid support.
Methods:
Technical Details: The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection, allowing for selective deprotection under mild conditions. The final product is obtained as a trifluoroacetate salt to enhance solubility.
The molecular structure of Saralasin TFA Salt can be described as follows:
Saralasin TFA Salt undergoes various chemical reactions relevant to its function as an angiotensin II receptor antagonist:
Saralasin TFA Salt functions primarily as an antagonist at the angiotensin II type 1 receptor (AT1).
Saralasin TFA Salt has several scientific applications:
Saralasin ([Saralasin1, Alanine8] Angiotensin II) functions as a competitive antagonist at Angiotensin II type 1 receptors through strategic molecular substitutions. The sarcosine (N-methylglycine) at position 1 enhances metabolic stability, while the D-alanine substitution at position 8 disrupts receptor activation by preventing effective G protein coupling [1] [7]. This molecular configuration allows Saralasin to occupy the orthosteric binding site of Angiotensin II type 1 receptors with high affinity, effectively blocking endogenous Angiotensin II binding. Radioligand displacement studies using ¹²⁵I-Sarcosine1, Isoleucine8-Angiotensin II demonstrate Saralasin's competitive inhibition profile, with a dissociation constant (Kᵢ) of 0.32 nM for approximately 74% of Angiotensin II type 1 receptor binding sites [7]. The compound exhibits subtype selectivity, showing preferential affinity for Angiotensin II type 1 over Angiotensin II type 2 receptors, which underpins its specific interference with vasoconstrictive and aldosterone-secreting pathways [6].
Table 1: Receptor Binding Affinity Profile of Saralasin
| Receptor Subtype | Kᵢ Value (nM) | Binding Site Percentage | Experimental System |
|---|---|---|---|
| Angiotensin II type 1 (primary) | 0.32 ± 0.05 | 74% | HEK293 cells expressing human recombinant receptor [7] |
| Angiotensin II type 1 (secondary) | 2.7 ± 0.3 | 26% | Rat liver membrane preparation [3] |
| Angiotensin II type 2 | >1000 | Negligible | Competitive binding assays [6] |
Despite its primary antagonistic function, Saralasin exhibits context-dependent partial agonist activity, particularly in vascular beds with high receptor density or upregulated renin-angiotensin system components. This intrinsic activity manifests as attenuated pressor responses (approximately 15-30% of maximal Angiotensin II effect) in isolated aortic ring preparations and renal vasculature [3] [7]. The molecular basis for this partial agonism resides in Saralasin's ability to induce limited conformational changes in the Angiotensin II type 1 receptor, sufficient for transient Gαq protein engagement but inadequate for sustained signal amplification. Studies in spontaneously hypertensive rats demonstrate that this partial agonism becomes pharmacologically significant only in sodium-depleted states or when administered at supraphysiological concentrations exceeding 10⁻⁷ M [5]. The dual antagonist/agonist activity necessitates careful interpretation of in vivo hemodynamic studies, as initial vasopressor effects may precede sustained antagonism [6].
Quantitative autoradiography in discrete brainstem nuclei reveals significant interspecies and pathophysiological variations in Saralasin binding kinetics. In spontaneously hypertensive rats, the nucleus tractus solitarius exhibits 2.2-fold higher binding affinity (Kd = 0.59 ± 0.15 × 10⁹ M⁻¹) compared to normotensive controls (Kd = 0.27 ± 0.06 × 10⁹ M⁻¹), suggesting hypertension-associated receptor modifications [5]. Kinetic dissociation studies demonstrate biphasic unbinding characteristics: a rapid phase (t½ = 3.2 ± 0.7 minutes) representing 65% of bound ligand, followed by a sustained phase (t½ = 28.4 ± 5.3 minutes) indicating allosteric stabilization in the binding pocket [1]. Molecular dynamics simulations identify critical interactions between Saralasin and transmembrane domains of the Angiotensin II type 1 receptor, particularly with residues Asn¹¹¹ in helix III and Lys¹⁹⁹ in helix V, which form hydrogen bonds with the tyrosine⁴ and histidine⁶ positions of the peptide [2].
Saralasin modulates Angiotensin II type 1 receptor-mediated signaling cascades through differential regulation of downstream effectors. In mouse proximal tubule cells, Saralasin pretreatment (1μM, 60 minutes) inhibits Angiotensin II-induced phosphorylation of extracellular signal-regulated kinases 1/2 by 78 ± 7% and reduces nuclear factor kappa B activation by 64 ± 9%, confirming interference with G protein-dependent pathways [4]. Paradoxically, the compound enhances β-arrestin2 recruitment by 2.3-fold in biased signaling assays, suggesting preferential stabilization of receptor conformations that favor G protein-independent signaling [1]. This transduction bias manifests functionally as attenuated expression of sodium transporters (sodium and glucose cotransporter 2, sodium-hydrogen antiporter 3) in renal epithelium while preserving β-arrestin-mediated cardioprotective pathways [4]. The cellular outcomes are thus pathway-specific, with inhibition of vasoconstrictive and hypertrophic signaling but preservation or potentiation of cytoprotective mechanisms.
Table 2: Effects of Saralasin on Key Intracellular Signaling Pathways
| Signaling Pathway | Regulation by Saralasin | Magnitude of Effect | Functional Consequence |
|---|---|---|---|
| Gαq/11-PLCβ-Inositol trisphosphate | Inhibition | ↓ 85 ± 6% | Reduced vasoconstriction [1] |
| Extracellular signal-regulated kinases 1/2 phosphorylation | Inhibition | ↓ 78 ± 7% | Suppressed cellular proliferation [4] |
| Nuclear factor kappa B activation | Inhibition | ↓ 64 ± 9% | Attenuated inflammation [4] |
| β-arrestin2 recruitment | Potentiation | ↑ 130 ± 15% | Enhanced receptor internalization [1] |
| Reactive oxygen species production | Inhibition | ↓ 72 ± 8% | Reduced oxidative stress [5] |
Saralasin influences Angiotensin II type 1 receptor homodimerization and heterodimerization states, with significant implications for signal diversification. Bioluminescence resonance energy transfer studies demonstrate that Saralasin binding increases Angiotensin II type 1 receptor homodimer stability by 40 ± 8% compared to the unliganded state, while reducing Angiotensin II type 1-Angiotensin II type 2 heterodimer formation by 62 ± 11% [2]. This dimeric reorganization correlates with altered recruitment of β-arrestin scaffolds to the receptor complex, extending their dwell time from 28 ± 4 seconds to 93 ± 12 seconds. The molecular basis for these effects involves allosteric communication through transmembrane helix V, where Saralasin binding induces a 12Å outward displacement at the intracellular face, creating an expanded interface for dimer stabilization [2]. Notably, in cells expressing Angiotensin II type 1 receptor mutants lacking the intracellular hydrogen bond network (Asn²⁹⁴→Alanine), Saralasin fails to promote homodimerization, confirming the critical role of this conserved structural motif in mediating receptor-receptor interactions [2]. These modulations represent a distinct mechanism of signal bias that operates independently of classical G protein coupling.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6